molecular formula C21H19ClN2O3S2 B2736381 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide CAS No. 1050211-08-9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide

Cat. No. B2736381
CAS RN: 1050211-08-9
M. Wt: 446.96
InChI Key: FFYSVHZXWSGGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Anti-inflammatory Agents : Compounds with a similar structural backbone have been synthesized as potential anti-inflammatory agents, indicating the chemical framework's utility in drug discovery (Madhavi Gangapuram & K. Redda, 2006).
  • Anticancer Evaluation : Derivatives similar to the query compound have been synthesized and evaluated for their anticancer activities, showing significant cytotoxic activity against various cancer cell lines, suggesting the potential of this chemical class in oncology research (P. Ravichandiran et al., 2019).

Material Science Applications

  • Synthesis of Soluble Fluorinated Polyamides : Research into novel diamines containing pyridine and sulfone moieties for the synthesis of fluorinated polyamides points to applications in creating materials with specific thermal and mechanical properties (Xiao-Ling Liu et al., 2013).

Methodological Advances

  • Cu-Catalyzed Coupling : The use of amide ligands for Cu-catalyzed coupling, facilitating metal-catalyzed coupling of (hetero)aryl chlorides, suggests the compound's framework may be beneficial in synthetic organic chemistry for constructing complex molecules (D. Ma et al., 2017).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activities : While a direct analogue was evaluated for its antimicrobial activity without success, the methodology and chemical transformations involved provide a framework for designing and synthesizing new compounds with potential antimicrobial properties (O. B. Ovonramwen et al., 2021).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c22-18-10-11-19(28-18)29(26,27)24-12-2-5-17(24)21(25)23-16-9-8-14-7-6-13-3-1-4-15(16)20(13)14/h1,3-4,8-11,17H,2,5-7,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYSVHZXWSGGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.